![molecular formula C10H12ClN5O B1384851 6-Chlor-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin CAS No. 58733-09-8](/img/structure/B1384851.png)

6-Chlor-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin

Übersicht

Beschreibung

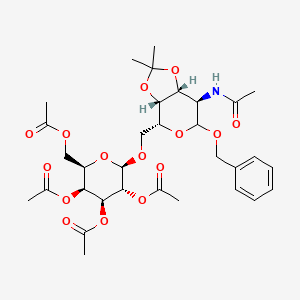

“6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound that is part of the pyrazolo[3,4-d]pyrimidine family . This compound is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties .

Synthesis Analysis

The compound was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .Molecular Structure Analysis

The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy, and mass-spectrometry .Chemical Reactions Analysis

The pyrazolo[3,4-d]pyrimidine scaffold is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Synthetic versatility of pyrimidine allows generation of structurally diverse derivatives .Wissenschaftliche Forschungsanwendungen

Krebsforschung: CDK2-Inhibition

Diese Verbindung wurde als potenzieller Inhibitor der Cyclin-abhängigen Kinase 2 (CDK2) identifiziert, die ein entscheidendes Ziel für die Krebstherapie ist . CDK2 ist an der Zellzyklusregulation beteiligt, und seine Inhibition kann die Proliferation von Tumorzellen stoppen. Derivate dieser Verbindung haben signifikante zytotoxische Aktivitäten gegen verschiedene Krebszelllinien gezeigt, darunter MCF-7 (Brustkrebs) und HCT-116 (kolorektales Karzinom), mit IC50-Werten im Nanomolarbereich, was auf potente antiproliferative Wirkungen hindeutet .

Arzneimittelforschung: Bioisostere Substitutionen

Das Pyrazolo[3,4-d]pyrimidin-Gerüst dient als Bioisoster für die Purinbase in Nukleotiden. Dies ermöglicht die Herstellung neuer Verbindungen, die ATP in biologischen Systemen imitieren können, was möglicherweise zur Entdeckung neuer Medikamente führt . Durch den Austausch des Purin-Gerüsts durch Pyrazolo[3,4-d]pyrimidin können Forscher neue Liganden entwickeln, die möglicherweise selektiv mit verschiedenen Enzymen und Rezeptoren interagieren.

Molekularmodellierung

Aufgrund seiner strukturellen Komplexität ist 6-Chlor-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin ein ausgezeichneter Kandidat für molekulare Modellierungsstudien . Diese Studien helfen dabei, die Wechselwirkung der Verbindung mit biologischen Zielen auf molekularer Ebene zu verstehen, was für die rationale Arzneimittelentwicklung und -optimierung unerlässlich ist.

Apoptoseinduktion

Forschungen haben gezeigt, dass bestimmte Derivate dieser Verbindung Apoptose in Krebszellen induzieren können . Apoptose oder programmierter Zelltod ist ein Mechanismus, der genutzt werden kann, um Krebszellen zu eliminieren, ohne normale Zellen zu beeinträchtigen. Diese selektive Induktion der Apoptose ist ein vielversprechender Ansatz in der Krebsbehandlung.

Veränderung des Zellzyklusfortschritts

Verbindungen, die auf dem Pyrazolo[3,4-d]pyrimidin-Gerüst basieren, wurden als Ursache für signifikante Veränderungen im Zellzyklusfortschritt festgestellt . Dies kann zu einer Verhaftung des Wachstums von Krebszellen in bestimmten Phasen führen, was eine weitere Strategie zur Bekämpfung von Krebs darstellt.

Enzymatische Studien

Die Fähigkeit der Verbindung, CDK2 zu hemmen, macht sie auch für enzymatische Studien wertvoll. Sie kann verwendet werden, um den Mechanismus der Enzyminhibition zu verstehen und Assays zur Screening anderer potenzieller Inhibitoren zu entwickeln .

Pharmakokinetik und -dynamik

Schließlich machen die vielfältigen biologischen Aktivitäten der Verbindung sie zu einem interessanten Gegenstand pharmakokinetischer und pharmakodynamischer Studien. Diese Studien können helfen, das Verhalten der Verbindung im Körper zu bestimmen, einschließlich ihrer Absorption, Verteilung, Metabolisierung und Ausscheidung, die für die Arzneimittelentwicklung von entscheidender Bedeutung sind.

Jede dieser Anwendungen zeigt die Vielseitigkeit von this compound in der wissenschaftlichen Forschung und bietet zahlreiche Möglichkeiten zur Erforschung und Innovation.

Wirkmechanismus

Target of Action

The primary target of 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the prevention of cell division and proliferation, particularly in cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division . This disruption can lead to apoptosis, or programmed cell death, particularly in cancer cells .

Result of Action

The result of the compound’s action is a significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48-90 nM . These results suggest that the compound could be a potent inhibitor of cancer cell growth.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key proteins required for cell cycle progression . Additionally, 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .

Cellular Effects

The effects of 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis or programmed cell death . It influences cell signaling pathways by inhibiting the activity of CDK2, which is essential for the transition from the G1 to the S phase of the cell cycle . Furthermore, 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine affects gene expression by downregulating genes involved in cell proliferation and upregulating genes associated with apoptosis .

Molecular Mechanism

At the molecular level, 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through a well-defined mechanism of action. The compound binds to the ATP-binding site of CDK2, forming hydrogen bonds with key amino acid residues within the active site . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression . Additionally, the compound’s interaction with cyclin A2 further stabilizes the inhibitory complex, enhancing its efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of CDK2 activity and prolonged cell cycle arrest . Some degradation products may form over time, which could potentially influence its efficacy .

Dosage Effects in Animal Models

The effects of 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .

Metabolic Pathways

6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound . Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites .

Transport and Distribution

Within cells and tissues, 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine is transported and distributed through various mechanisms. It is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is crucial for its therapeutic effects and potential toxicity .

Subcellular Localization

The subcellular localization of 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity . Additionally, the compound may be directed to specific cellular compartments through targeting signals, enhancing its efficacy .

Eigenschaften

IUPAC Name |

4-(6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O/c1-15-8-7(6-12-15)9(14-10(11)13-8)16-2-4-17-5-3-16/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEJVPNZKPEWBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC(=N2)Cl)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one](/img/structure/B1384774.png)

![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1384778.png)

![6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1384791.png)